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Introduction
GS967 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes.

[1][2] This characteristic makes it a valuable tool for studying cardiac electrophysiology and a

potential therapeutic agent for arrhythmias associated with enhanced INaL, such as Long QT

Syndrome type 3 (LQT3).[3][4] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-

CMs) provide a physiologically relevant human model system for investigating the effects of

compounds like GS967 on cardiac function and for assessing potential anti-arrhythmic efficacy.

[3][4] These application notes provide a comprehensive overview of the use of GS967 in iPSC-

CMs, including its mechanism of action, quantitative data on its effects, and detailed

experimental protocols.

Mechanism of Action
GS967 primarily exerts its effects by directly modulating the cardiac sodium channel, Nav1.5.

Its principal mechanism is the potent and selective inhibition of the late component of the

sodium current (INaL), which is abnormally enhanced in certain pathological conditions.[1][3][4]

In addition to inhibiting INaL, GS967 also exhibits a strong use-dependent block (UDB) of the

peak sodium current (INaP).[5][6][7] This dual action is achieved by influencing the channel's

gating kinetics, specifically by accelerating the onset of slow inactivation and impairing recovery
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from inactivation.[5][6][7] This multifaceted interaction with the sodium channel contributes to its

anti-arrhythmic properties by reducing cellular hyperexcitability and preventing triggered

arrhythmias.
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Caption: Mechanism of GS967 action on cardiac sodium channels.

Data Presentation
The following tables summarize the quantitative effects of GS967 on iPSC-CMs as reported in

the literature.

Table 1: Potency of Use-Dependent Block (UDB) of Peak Sodium Current (INaP) in iPSC-CMs
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Compound IC50 for UDB of INaP (µM) Reference

GS967 0.07 [5][6][7]

Eleclazine 0.6 [5][6][7]

Ranolazine 7.8 [5][6][7]

Lidocaine 133.5 [5][6][7]

Lacosamide 158.5 [5][6][7]

Table 2: Electrophysiological Effects of GS967 (300 nmol/L) on iPSC-CMs with a SCN5A-

1795insD+/- Mutation

Parameter Effect of GS967 Reference

Late Sodium Current (INaL) Reduced [3][4]

Action Potential Duration Reduced [3][4]

Peak Sodium Current (INa)

Amplitude
No effect [3][4]

INa Inactivation
Negative shift in voltage-

dependence
[3][4]

Recovery from INa Inactivation Slowed [3][4]

Action Potential Upstroke

Velocity
Reduced [3][4]

Delayed Afterdepolarizations

(DADs)

Amplitude decreased, activity

prevented
[4][8]

Experimental Protocols
Protocol 1: Electrophysiological Recording of Sodium
Currents in iPSC-CMs using Automated Patch Clamp
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This protocol is adapted from studies utilizing high-throughput automated electrophysiology

platforms like the SyncroPatch 768PE.[5][6][7]

1. Cell Preparation:

Culture iPSC-CMs on appropriate substrates until they form a confluent, spontaneously
beating monolayer.
On the day of the experiment, dissociate the iPSC-CMs into a single-cell suspension using a
suitable enzyme (e.g., TrypLE).
Resuspend the cells in an appropriate external recording solution at a target density for the
automated patch-clamp system.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
Adjust pH to 7.4 with NaOH. To block voltage-gated Ca2+ channels, 0.5 µM nisoldipine can
be added.
Internal Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.35
with CsOH.
GS967 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO
and make serial dilutions in the external solution to achieve the desired final concentrations.

3. Automated Patch-Clamp Procedure:

Prime the microfluidic chips of the automated patch-clamp system with the internal and
external solutions.
Load the iPSC-CM cell suspension into the system.
Initiate the automated cell capture, sealing, and whole-cell configuration process.
Exclude cells from analysis if the maximum peak current is less than 300 pA.

4. Voltage Protocols:

Tonic Block of INaP: Hold cells at -120 mV and evoke currents with depolarizing pulses to
-10 mV every 5 seconds. This infrequent pulsing minimizes use-dependent effects.
Use-Dependent Block of INaP: Apply a train of depolarizing pulses (e.g., to -10 mV for 20
ms) at a higher frequency (e.g., 10 Hz) from a holding potential of -120 mV.
Voltage-Dependence of Inactivation: From a holding potential of -120 mV, apply a series of
500 ms prepulses to potentials ranging from -140 mV to -20 mV, followed by a test pulse to
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-10 mV to measure the available INaP.

5. Data Analysis:

Measure the peak inward current to quantify INaP.
For UDB, compare the peak current of the first pulse to subsequent pulses in the train.
Calculate IC50 values by fitting the dose-response curves with a four-parameter logistic
equation.

Protocol 2: Action Potential Recording in iPSC-CMs
This protocol is for measuring the effects of GS967 on action potential characteristics.

1. Cell Preparation:

Plate iPSC-CMs at a low density on glass coverslips to allow for the recording of individual
cells or small clusters.
Allow the cells to mature for several days to weeks.

2. Recording:

Use the whole-cell patch-clamp technique in current-clamp mode.
Use an external solution similar to Protocol 1 and an internal solution formulated to maintain
physiological intracellular ion concentrations.
After establishing a stable recording, perfuse the cells with the control external solution
followed by solutions containing increasing concentrations of GS967.
Pace the cells at a physiological frequency (e.g., 1 Hz) to elicit action potentials.

3. Data Analysis:

Measure key action potential parameters, including:
Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
Maximum upstroke velocity (dV/dtmax).
Resting membrane potential.
Action potential amplitude.
Observe for the presence of early afterdepolarizations (EADs) or delayed
afterdepolarizations (DADs).

Experimental Workflow and Logical Relationships
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The following diagrams illustrate a typical experimental workflow for evaluating GS967 in iPSC-

CMs and the logical relationship between its mechanism and observed effects.
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Caption: Experimental workflow for GS967 evaluation in iPSC-CMs.

GS967 Application
Inhibition of Late I_Na

&
Use-Dependent Block of Peak I_Na

Action Potential
Shortening

Suppression of
DADs/Triggered Activity

Anti-Arrhythmic Effect

Click to download full resolution via product page

Caption: Logical flow from GS967 application to anti-arrhythmic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b15589792#gs967-use-in-induced-pluripotent-
stem-cell-derived-cardiomyocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15589792#gs967-use-in-induced-pluripotent-stem-cell-derived-cardiomyocytes
https://www.benchchem.com/product/b15589792#gs967-use-in-induced-pluripotent-stem-cell-derived-cardiomyocytes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

